molecular formula C18H16N2O4 B13775192 2,2',6,6'-Tetrayltetraactyl-4,4'-bipyridine

2,2',6,6'-Tetrayltetraactyl-4,4'-bipyridine

Cat. No.: B13775192
M. Wt: 324.3 g/mol
InChI Key: NLQNRUJNKBNPEL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine can be achieved through various synthetic routes. One common method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields the desired compound in high purity and yield.

Chemical Reactions Analysis

2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the metal ion and the target molecule .

Comparison with Similar Compounds

2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine is unique due to its specific structure and reactivity. Similar compounds include:

These similar compounds highlight the versatility and unique properties of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine in various scientific applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

1-[6-acetyl-4-(2,6-diacetylpyridin-4-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C18H16N2O4/c1-9(21)15-5-13(6-16(19-15)10(2)22)14-7-17(11(3)23)20-18(8-14)12(4)24/h5-8H,1-4H3

InChI Key

NLQNRUJNKBNPEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)C2=CC(=NC(=C2)C(=O)C)C(=O)C

Origin of Product

United States

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